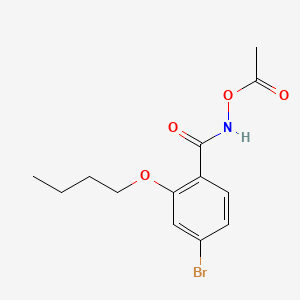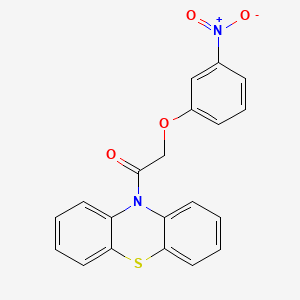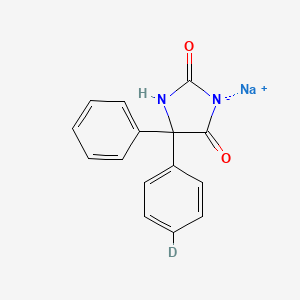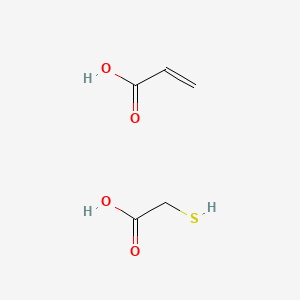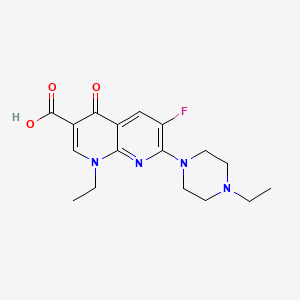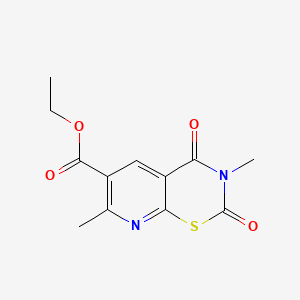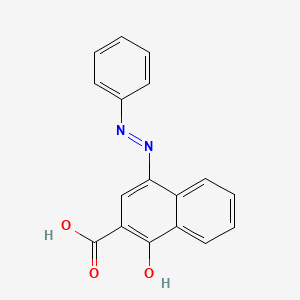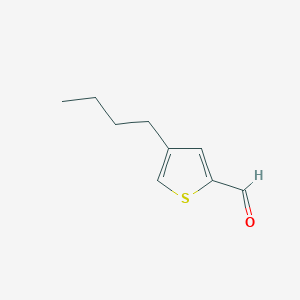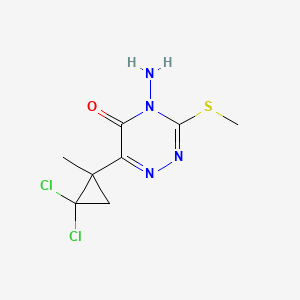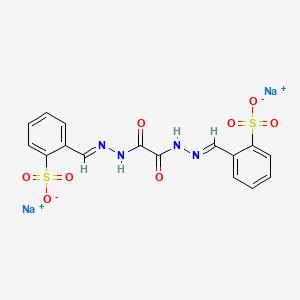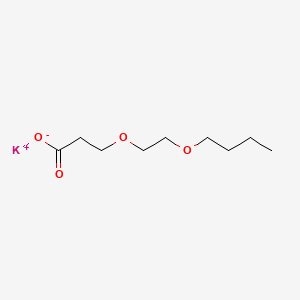
Potassium butoxyethoxypropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium butoxyethoxypropionate is an organic compound with the chemical formula C9H17KO4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as a surfactant and emulsifier in various industrial applications, including the production of detergents, personal care products, and household cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium butoxyethoxypropionate is synthesized through the reaction of butoxyethoxypropionic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt of butoxyethoxypropionic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through processes such as filtration and distillation to remove any impurities and obtain a high-purity compound suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Potassium butoxyethoxypropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxyethoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Potassium butoxyethoxypropionate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in studies involving cell membrane permeability and interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of cleaning agents, detergents, and personal care products
Mechanism of Action
The mechanism of action of potassium butoxyethoxypropionate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with cell membranes and other biological structures, altering their permeability and facilitating the transport of molecules across membranes. The molecular targets include lipid bilayers and protein channels, which are affected by the compound’s surfactant properties .
Comparison with Similar Compounds
Similar Compounds
- Potassium tert-butoxide
- Potassium ethoxide
- Potassium methoxide
Comparison
Potassium butoxyethoxypropionate is unique due to its specific structure, which imparts distinct surfactant and emulsifying properties. Unlike potassium tert-butoxide, which is primarily used as a strong base in organic synthesis, this compound is more suited for applications requiring emulsification and surface tension reduction. Its longer alkyl chain compared to potassium ethoxide and potassium methoxide provides enhanced solubility and stability in various formulations .
Properties
CAS No. |
68140-97-6 |
|---|---|
Molecular Formula |
C9H17KO4 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
potassium;3-(2-butoxyethoxy)propanoate |
InChI |
InChI=1S/C9H18O4.K/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
BLKLZSQOAVVDEA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCCOCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


